molecular formula C11H10O3 B2384303 2-Ethyl-1-benzofuran-3-carboxylic acid CAS No. 52489-34-6

2-Ethyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2384303
CAS No.: 52489-34-6
M. Wt: 190.198
InChI Key: TUGDACOXNMKOOC-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-benzofuran-3-carboxylic acid
  • 7-Methoxy-benzofuran-2-carboxylic acid
  • 5-Bromo-1-benzofuran-2-carboxylic acid

Uniqueness

2-Ethyl-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl group and carboxylic acid functionality contribute to its unique properties compared to other benzofuran derivatives .

Biological Activity

2-Ethyl-1-benzofuran-3-carboxylic acid (C11H10O3) is a compound that has garnered interest due to its potential biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. This article synthesizes existing research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a benzofuran core with an ethyl group at the 2-position and a carboxylic acid at the 3-position. This unique substitution pattern influences its chemical reactivity and biological activity. The presence of the carboxylic acid group allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which are pivotal for synthesizing derivatives that may enhance its biological efficacy.

Targeted Biological Pathways

Benzofuran compounds like this compound interact with several biological targets:

  • Anti-tumor Activity : These compounds may inhibit cell growth and proliferation through interference with signaling pathways involved in cancer progression.
  • Antibacterial Activity : They exhibit properties that disrupt bacterial cell wall synthesis or function, leading to bacterial death.
  • Anti-oxidative Activity : They can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-viral Activity : Potential inhibition of viral replication through interaction with viral proteins or host cell receptors.

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

  • Antibacterial Activity : In vitro tests demonstrated significant antibacterial effects against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
  • Anti-tumor Effects : Research indicated that benzofuran derivatives could induce apoptosis in cancer cells. For instance, compounds similar to this compound showed efficacy in reducing tumor size in animal models .
  • Oxidative Stress Reduction : The compound's ability to reduce oxidative stress was confirmed through assays measuring reactive oxygen species (ROS) levels in treated cells compared to controls .

Case Studies

A notable study involved the evaluation of benzofuran derivatives in a paclitaxel-induced neuropathy model in rats. It was found that certain derivatives exhibited neuroprotective effects without affecting locomotor behavior, suggesting a potential therapeutic application for neuropathic pain management .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared with related benzofuran derivatives:

Compound NameKey FeaturesUnique Biological Activities
This compound Ethyl group at the 2-positionAntibacterial, anti-tumor
5-Ethyl-1-benzofuran-3-carboxylic acid Different position of ethyl groupPotentially different receptor interactions
7-Methoxy-benzofuran-2-carboxylic acid Methoxy substitutionEnhanced anti-inflammatory properties

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Properties

IUPAC Name

2-ethyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-2-8-10(11(12)13)7-5-3-4-6-9(7)14-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGDACOXNMKOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52489-34-6
Record name 2-ethyl-1-benzofuran-3-carboxylic acid
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